molecular formula C16H22N2O3 B2535608 N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421455-18-6

N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No. B2535608
CAS RN: 1421455-18-6
M. Wt: 290.363
InChI Key: CPXSTHLWCSQRJA-UHFFFAOYSA-N
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Description

“N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is a complex organic compound. It contains a spirocyclic structure (a structure where two rings share a single atom), an amide group (-CONH2), and an o-tolyl group (a phenyl ring with a methyl group at the ortho position) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core, with the o-tolyl and amide groups attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, which can participate in various reactions such as hydrolysis or condensation . The aromatic o-tolyl group could also undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For instance, the presence of an amide group could result in the formation of hydrogen bonds, influencing its solubility and melting/boiling points .

Scientific Research Applications

Electrochemical Properties and Applications

Research into 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, structurally related to N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, has explored their redox behavior in non-aqueous media. The study indicates potential applications in electrochemistry, highlighting the mechanisms of electrolytic oxidation and reduction, leading to the formation of N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohols as main products, respectively (Abou-Elenien et al., 1991).

Enhancement of Lithium-Ion Battery Performance

Another study investigated the use of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5,5] undecane (TOS), an electrolyte additive, to improve the performance and life of lithium-ion batteries. This research provides insights into the potential of using structurally similar compounds to this compound in enhancing battery technologies, especially under conditions like elevated temperatures (Qin et al., 2010).

Synthesis of Spiromorpholinotetrahydropyran Derivatives

The Prins cascade cyclization process has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the relevance of this compound in the field of organic synthesis and medicinal chemistry. This research outlines a novel method for producing spiromorpholinotetrahydropyran derivatives, expanding the toolkit for synthesizing complex molecular structures (Reddy et al., 2014).

Development of New Polymerization Reagents

Studies on compounds like 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) demonstrate the utility of spirocyclic derivatives in synthesizing N-protected amino acid esters. This research is significant for peptide synthesis, showing how derivatives of this compound can be applied in developing new reagents for polymerization processes (Rao et al., 2016).

Mechanism of Action

Without specific context (such as the compound being part of a drug or a catalyst), it’s difficult to define a ‘mechanism of action’. If this compound were part of a drug molecule, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in fields like medicinal chemistry or materials science, depending on its specific characteristics .

properties

IUPAC Name

N-(2-methylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-13-4-2-3-5-14(13)17-15(19)18-8-11-21-16(12-18)6-9-20-10-7-16/h2-5H,6-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXSTHLWCSQRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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